Orobanone
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Overview
Description
Orobanone is a natural product found in the genus Orobanche, which belongs to the Orobanchaceae family. Orobanche species are non-photosynthetic root holoparasites that derive nutrients from their host plants. This compound is one of the secondary metabolites produced by these plants and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orobanone can be synthesized through the aromatization rearrangement of curcumol under acidic conditions. The reaction involves the formation of a stable aromatic system, which is the driving force for the reaction. Curcumol reacts with acetone under acidic conditions to form this compound analogues .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. Most studies focus on the synthesis of this compound analogues in laboratory settings rather than large-scale production.
Chemical Reactions Analysis
Types of Reactions
Orobanone undergoes various chemical reactions, including:
Aromatization: The conversion of curcumol to this compound analogues under acidic conditions.
Substitution: Reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Acidic conditions: Used in the aromatization of curcumol to form this compound analogues.
Carbonyl compounds: React with curcumol to produce different this compound analogues.
Major Products Formed
This compound analogues: Formed through the reaction of curcumol with various carbonyl compounds under acidic conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of orobanone involves the inhibition of hypoxia-inducible factor-1 (HIF-1) in cell-based reporter assays. This compound analogues inhibit HIF-1 activity, which plays a crucial role in cellular responses to low oxygen levels. The formation of a stable aromatic system during the synthesis of this compound analogues is essential for their biological activity .
Comparison with Similar Compounds
Orobanone can be compared with other natural products found in the genus Orobanche, such as acteoside and oraposide. These compounds share similar biological activities, including antioxidative, anti-inflammatory, and anti-tumor effects . this compound is unique in its specific inhibition of hypoxia-inducible factor-1 (HIF-1), which distinguishes it from other related compounds .
List of Similar Compounds
- Acteoside
- Oraposide
- Phenylpropanoid glycosides
- Phenylethanoid glycosides
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-2,3-dihydro-1H-azulen-6-one |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14-10(3)5-6-12(14)11(4)7-15(13)16/h7-10H,5-6H2,1-4H3 |
InChI Key |
UGZCHVLYDNLQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=C(C(=O)C=C2C)C(C)C |
Origin of Product |
United States |
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